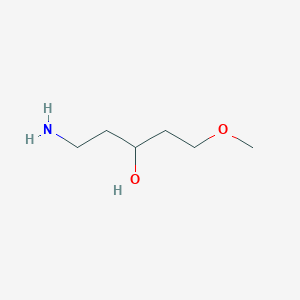

1-Amino-5-methoxypentan-3-ol

Description

1-Amino-5-methoxypentan-3-ol (CAS: 1536010-90-8) is a branched primary amine with a hydroxyl and methoxy substituent. Its molecular formula is C₇H₁₇NO₂, and it has a molecular weight of 147.22 g/mol .

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-amino-5-methoxypentan-3-ol |

InChI |

InChI=1S/C6H15NO2/c1-9-5-3-6(8)2-4-7/h6,8H,2-5,7H2,1H3 |

InChI Key |

KYGVSQMPDPVKPN-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-methoxypentan-3-ol can be achieved through several methods. One common approach involves the reaction of 5-methoxypentanal with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 1-Amino-5-methoxypentan-3-ol may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methoxypentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-5-methoxypentan-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxypentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Biological Activity

Overview

1-Amino-5-methoxypentan-3-ol is an organic compound with the molecular formula C6H15NO2, featuring an amino group, a methoxy group, and a hydroxyl group. Its structure suggests potential biological activity due to the functional groups present, which can interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO2 |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 1-amino-5-methoxypentan-3-ol |

| InChI | InChI=1S/C6H15NO2/c1-9-5-3-6(8)2-4-7/h6,8H,2-5,7H2,1H3 |

| InChI Key | KYGVSQMPDPVKPN-UHFFFAOYSA-N |

| Canonical SMILES | COCCC(CCN)O |

The biological activity of 1-Amino-5-methoxypentan-3-ol is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the methoxy and hydroxyl groups may participate in various chemical reactions that modulate biological activities. These interactions can influence enzyme activity, receptor binding, and other cellular processes.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes.

- Receptors : It may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Study on Neuroprotection

A study evaluated the effects of related compounds on MAO activity, demonstrating that derivatives similar to 1-Amino-5-methoxypentan-3-ol exhibited significant inhibition of MAO-A. This suggests that 1-Amino-5-methoxypentan-3-ol may also possess similar inhibitory effects, providing a basis for further research into its neuroprotective capabilities .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of compounds containing similar functional groups. Results indicated that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models.

Comparison with Similar Compounds

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol

- CAS : 1511402-59-7

- Formula: C₉H₂₁NO₂

- Molecular Weight : 175.27 g/mol

- Key Differences : Additional methyl groups at positions 2 and 3 enhance steric hindrance and reduce polarity compared to the parent compound.

- Safety : Classified as Danger (H314: Causes severe skin burns and eye damage) with Packing Group III .

3-Amino-5-methoxy-3-(methoxymethyl)pentan-1-ol

5-Amino-1-penten-3-ol Derivatives

- General Structure : Substituted at position 5 with aryl or alkyl groups.

- Applications : Patented for drug synthesis, particularly anti-inflammatory and antimicrobial agents .

Functional Analogues

5-(Diethylamino)pentan-1-ol

4-Amino-5-(3-methoxyphenyl)pentan-1-ol

3-Methyl-1-pentanol

- CAS : 589-35-5

- Formula : C₆H₁₄O

- Key Differences: Lacks amino and methoxy groups, rendering it non-polar (LogP: ~1.5) and less reactive .

Data Table: Comparative Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Class |

|---|---|---|---|---|---|

| 1-Amino-5-methoxypentan-3-ol | 1536010-90-8 | C₇H₁₇NO₂ | 147.22 | -NH₂, -OCH₃, -OH | Not classified |

| 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol | 1511402-59-7 | C₉H₂₁NO₂ | 175.27 | -NH₂, -OCH₃, -OH, 3×-CH₃ | H314, Class 8 |

| 3-Amino-5-methoxy-3-(methoxymethyl)pentan-1-ol | N/A | C₈H₁₉NO₃ | 177.00 | -NH₂, -OCH₃, -CH₂OCH₃ | Not classified |

| 4-Amino-5-(3-methoxyphenyl)pentan-1-ol | 82590-42-9 | C₁₂H₁₇NO₂ | 207.27 | -NH₂, -OCH₃, aryl group | Not classified |

Research Findings

Steric Effects: Methyl-substituted derivatives (e.g., 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol) exhibit reduced solubility in aqueous media due to increased hydrophobicity .

Pharmacological Potential: 5-Amino-1-penten-3-ol derivatives demonstrate antimicrobial activity in patent studies, suggesting that the parent compound’s analogs may share similar bioactivity .

Safety Profile: Amino-alcohols with multiple methyl groups (e.g., trimethyl variants) are more likely to cause skin/eye irritation, as seen in hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.